molecular formula C8H7F4N B3105761 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine CAS No. 1549011-14-4

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine

Cat. No.: B3105761
CAS No.: 1549011-14-4
M. Wt: 193.14
InChI Key: BIFCSELPDZIHTN-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine typically involves the reduction of 2,4-difluorobenzonitrile. One method involves the use of nitrile oxidoreductase, which reduces 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine . This enzymatic reduction is advantageous due to its high conversion rate and environmentally friendly process.

Industrial Production Methods

For industrial-scale production, the reduction of 2,4-difluorobenzonitrile can be achieved using hydrogen and a metal catalyst such as Raney nickel or ruthenium with a diphosphine ligand . These methods provide high yields and are suitable for large-scale production, although they require careful handling of hydrogen gas and metal catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can yield amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amines.

Scientific Research Applications

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine is unique due to the presence of two difluoro groups, which impart specific electronic and steric effects. These properties make it particularly useful in applications requiring high stability and reactivity.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-2,2-difluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFCSELPDZIHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine
Reactant of Route 3
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine
Reactant of Route 4
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine
Reactant of Route 5
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine
Reactant of Route 6
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine

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